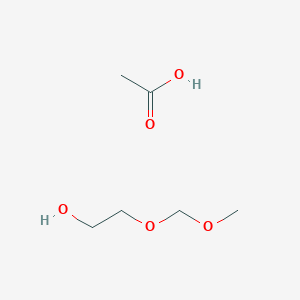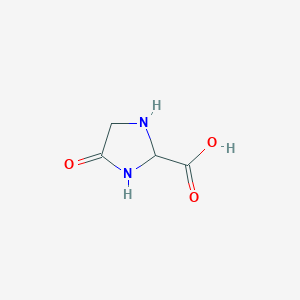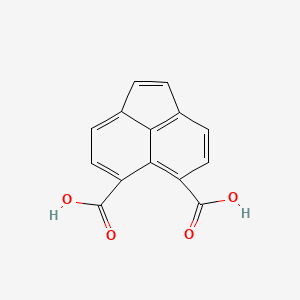![molecular formula C21H20N2O B14513906 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one CAS No. 62748-00-9](/img/structure/B14513906.png)
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a complex organic compound that features a quinoline moiety, a phenyl group, and a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in an alkaline medium . This reaction is often followed by nucleophilic addition to another aniline molecule .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Mécanisme D'action
The mechanism of action of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary, but common interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure but shares the quinoline moiety.
4-Hydroxy-2-quinolones: Known for their biological activities and synthetic versatility.
Imatinib: A therapeutic agent with a similar structural motif, used to treat leukemia.
Uniqueness
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its combination of a quinoline moiety with a phenyl group and a pentenone structure
Propriétés
Numéro CAS |
62748-00-9 |
|---|---|
Formule moléculaire |
C21H20N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-methyl-4-phenyl-1-(quinolin-8-ylamino)pent-1-en-3-one |
InChI |
InChI=1S/C21H20N2O/c1-21(2,17-10-4-3-5-11-17)19(24)13-15-22-18-12-6-8-16-9-7-14-23-20(16)18/h3-15,22H,1-2H3 |
Clé InChI |
KBBCWAQBFIPUIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


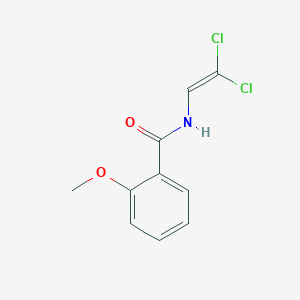
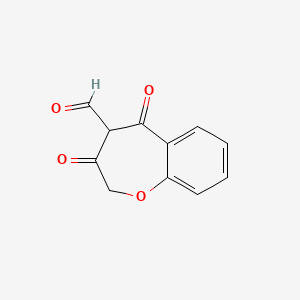
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
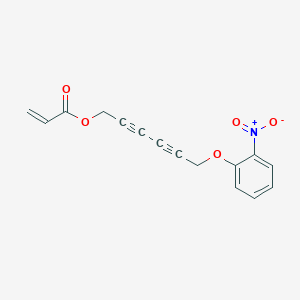

![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
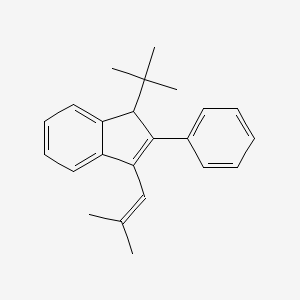
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
